molecular formula C24H23BrN4O6 B2447581 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223778-10-6

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2447581
CAS No.: 1223778-10-6
M. Wt: 543.374
InChI Key: HEDABJKDTQSVPS-UHFFFAOYSA-N
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Description

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H23BrN4O6 and its molecular weight is 543.374. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are proteins and enzymes that play a crucial role in various biological processes. The compound contains a Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to changes in their function. For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division and proliferation . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting multiple signaling pathways .

Pharmacokinetics

The presence of the tmp group and other functional groups likely influence its bioavailability and pharmacokinetic profile .

Result of Action

The compound’s action results in molecular and cellular effects, such as inhibition of cell division and disruption of protein folding . These effects can lead to cell death, particularly in rapidly dividing cells, such as cancer cells .

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O6/c1-13-21(27-28-29(13)17-8-6-16(25)7-9-17)24(30)34-12-18-14(2)35-23(26-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDABJKDTQSVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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